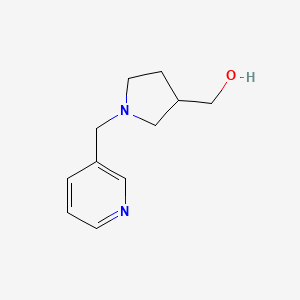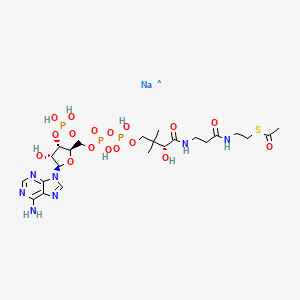![molecular formula C26H16 B13969222 Dibenzo[a,c]naphthacene CAS No. 216-00-2](/img/structure/B13969222.png)
Dibenzo[a,c]naphthacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,c]naphthacene: is a polycyclic aromatic hydrocarbon with the molecular formula C26H16 and a molecular weight of 328.4052 g/mol . It consists of four fused benzene rings, forming a structure that is highly conjugated and planar. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]naphthacene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzo[a,c]naphthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro-dibenzo[a,c]naphthacene, halo-dibenzo[a,c]naphthacene.
Wissenschaftliche Forschungsanwendungen
Dibenzo[a,c]naphthacene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the electronic properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of dibenzo[a,c]naphthacene involves its interaction with various molecular targets and pathways. Due to its planar and conjugated structure, it can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it a potential candidate for photodynamic therapy. The exact molecular targets and pathways involved depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Zethrene (Dibenzo[de,mn]naphthacene): Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Dibenzo[fg,op]naphthacene: Known for its self-assembly into one-dimensional structures and liquid crystalline phases.
Uniqueness: Dibenzo[a,c]naphthacene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
216-00-2 |
|---|---|
Molekularformel |
C26H16 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
hexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-8-18-14-20-16-26-24-12-6-4-10-22(24)21-9-3-5-11-23(21)25(26)15-19(20)13-17(18)7-1/h1-16H |
InChI-Schlüssel |
SDWITIWFFMGFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C5=CC=CC=C5C6=CC=CC=C6C4=CC3=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)



